molecular formula C7H3BrF3NO3 B1409819 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene CAS No. 1807196-29-7

1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene

Cat. No.: B1409819
CAS No.: 1807196-29-7
M. Wt: 286 g/mol
InChI Key: AIURQKKLRDOFRT-UHFFFAOYSA-N
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Description

1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene is a halogenated aromatic compound with multiple functional groups, including bromine, fluorine, difluoromethoxy (-OCF₂), and nitro (-NO₂) substituents. Its molecular complexity makes it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions or electrophilic substitutions.

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIURQKKLRDOFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 5-difluoromethoxy-2-fluoro-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or chemical reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 5-difluoromethoxy-2-fluoro-4-nitroaniline.

    Reduction: The primary product is 1-bromo-5-difluoromethoxy-2-fluoro-4-aminobenzene.

Scientific Research Applications

1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The electron-withdrawing effects of the fluorine and nitro groups stabilize the transition state, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 1-bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point/ Melting Point Hazard Classifications
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene C₇H₄BrFNO₃ 264.02 g/mol Br, F, OCH₃, NO₂ Not reported H302, H315, H319, H335
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 262.02 g/mol Br, F, OCH₃, NO₂ Not reported Similar to above
4-Bromo-2-fluoro-1-nitrobenzene C₆H₃BrFNO₂ 219.99 g/mol Br, F, NO₂ bp 261°C (predicted) Not reported
1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene C₁₂H₇BrFNO₃ 312.09 g/mol Br, F, NO₂, phenoxy group Not reported Research use only
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O 274.99 g/mol Br, F, OCF₃ Not reported Not reported
Key Observations:
  • Functional Group Influence : The difluoromethoxy group (-OCF₂) in the target compound distinguishes it from analogues with methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. This substitution likely enhances electronegativity and metabolic stability compared to methoxy derivatives .
  • Hazard Profiles : Compounds with nitro and halogen substituents consistently exhibit hazards such as acute toxicity (H302) and skin/eye irritation (H315, H319) .

Biological Activity

1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene (C₆H₄BrF₃NO₂) is an organic compound notable for its unique structural features, including a nitro group, multiple fluorine atoms, and a bromine atom. These functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene indicates a molecular weight of 286.00 g/mol. Its structure can be represented as follows:

C6H4BrF3NO2\text{C}_6\text{H}_4\text{Br}\text{F}_3\text{NO}_2

This compound features:

  • A bromine atom that may enhance lipophilicity.
  • Three fluorine atoms that can influence the compound's reactivity and interaction with biological targets.
  • A nitro group that can participate in redox reactions and influence enzyme activity.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene is primarily attributed to its ability to interact with various biomolecules through several mechanisms:

  • Enzyme Inhibition : The presence of the nitro group allows for potential interactions with enzymes, possibly acting as an inhibitor in biochemical pathways. This has implications for drug design, particularly in targeting specific enzymes involved in disease processes.
  • Receptor Binding : The halogen atoms (bromine and fluorine) may facilitate binding to receptors, enhancing the compound's efficacy in modulating cellular responses. This is particularly relevant in pharmacological contexts where receptor-ligand interactions are crucial.
  • Redox Reactions : The nitro group can undergo reduction, which may generate reactive intermediates capable of interacting with cellular components, potentially leading to therapeutic effects or toxicity.

Research Findings

Several studies have explored the biological activity of compounds structurally similar to 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene, providing insights into its potential applications:

Table 1: Comparison of Biological Activities

Compound NameKey DifferencesBiological Activity
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzeneContains a methyl group instead of a nitro groupModerate enzyme inhibition
1-Bromo-4-fluoro-2-nitrobenzeneLacks the difluoromethoxy groupHigher toxicity but lower receptor affinity
1-Bromo-2-fluoro-4-methoxybenzeneContains a methoxy group instead of difluoromethoxyReduced biological activity compared to target

This table illustrates how the presence or absence of specific functional groups influences the biological properties of related compounds.

Study on Anticancer Activity

In a study examining various nitro-substituted aromatic compounds, researchers found that compounds similar to 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene exhibited significant cytotoxic effects against cancer cell lines. The study highlighted that the introduction of halogen atoms increased the compounds' potency against breast cancer cells (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin .

Mechanistic Insights

Another research effort focused on understanding the interaction between fluorinated compounds and histone deacetylases (HDACs). It was observed that fluorination enhances binding affinity and selectivity towards HDACs, suggesting that compounds like 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene could be developed as potent HDAC inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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